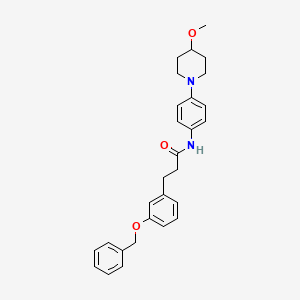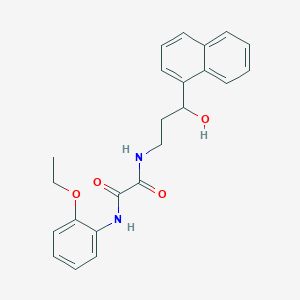![molecular formula C18H26N4O B2494451 N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide CAS No. 1465361-04-9](/img/structure/B2494451.png)
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions that can include condensation, acetylation, ethylation, and cyclization among others. For instance, the synthesis of related compounds involves the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal leading to new reagents for organic synthesis (Dyachenko, 2019). Another example includes improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide through reduction, acetylation, and ethylation with an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational modeling. These analyses can reveal the orientation of molecules, bond lengths, and angles, providing insights into the molecular conformation and stereochemistry. For example, the molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was determined, revealing specific interplanar angles and hydrogen bonding patterns (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound is dictated by its functional groups and molecular structure. This includes its behavior in synthesis reactions, such as how it reacts with nucleophiles or electrophiles, and its susceptibility to specific transformations. For instance, the utility of cyanoacetamides as precursors in the synthesis of various heterocyclic systems demonstrates the versatility of these compounds in forming complex structures (Makhseed et al., 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties can affect the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties encompass a compound's acidity or basicity, reactivity with other chemical species, stability under various conditions, and potential for specific chemical transformations. For instance, reactions of organozinc compounds with dimethylaminoethanol and other reagents provide insights into the reactivity and potential transformations of these complexes (Coates & Ridley, 1966).
Scientific Research Applications
Synthetic Opioid Research
Research into synthetic opioids, such as U-47700, a compound with structural similarities to the queried chemical, focuses on understanding their pharmacological properties and potential therapeutic applications. These studies contribute to the development of new pain management solutions with an emphasis on identifying compounds with reduced side-effect profiles, including dependence and abuse potential. The exploration of synthetic opioids also poses challenges for policy makers, clinicians, and law enforcement due to their misuse (Elliott, Brandt, & Smith, 2016).
Antitumor Research
Compounds with structural features similar to the queried chemical have been explored for their potential antitumor activities. For instance, biscarboxamidocoumarin and chromene derivatives have been synthesized and evaluated for their in vitro antitumor activity across different cell lines, showcasing the potential of these compounds in cancer treatment (Refat, Fadda, & Kamal, 2015).
Anesthetic Applications
Research into the use of ketamine, a compound with pharmacological similarities, in combination with other agents, has explored its efficacy in producing surgical depth anesthesia in animals. This highlights the importance of such compounds in veterinary and potentially human anesthesia, providing a basis for safe, controlled sedation during surgical procedures (Shucard, Andrew, & Beauford, 1975).
Synthetic Chemistry and Drug Design
Studies have focused on the synthesis and evaluation of novel compounds for various biological activities, including antimicrobial and cytotoxic effects. This encompasses the development of new synthetic pathways and the exploration of the bioactive potential of these compounds, contributing to the discovery of new therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-21(2)16-8-6-7-15(11-16)12-22(3)13-17(23)20-18(14-19)9-4-5-10-18/h6-8,11H,4-5,9-10,12-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABGIUCZSIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)


![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)


![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)